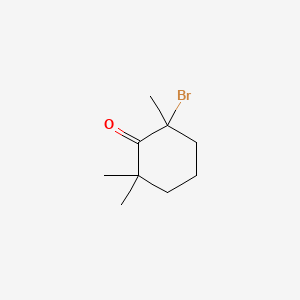

2-Bromo-2,6,6-trimethyl-cyclohexan-1-one

Description

2-Bromo-2,6,6-trimethyl-cyclohexan-1-one is a brominated cyclohexanone derivative characterized by a ketone group at position 1, a bromine atom at position 2, and two methyl groups at position 6. The bromine atom at position 2 likely enhances electrophilicity, making it reactive in substitution or elimination reactions. The trimethyl substitution may influence steric hindrance and stability compared to simpler analogs .

Properties

IUPAC Name |

2-bromo-2,6,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c1-8(2)5-4-6-9(3,10)7(8)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVKZLISRFUBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1=O)(C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322612 | |

| Record name | 2-bromo-2,6,6-trimethyl-cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-63-9 | |

| Record name | 2-Bromo-2,6,6-trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401663 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2,6,6-trimethyl-cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) and DMSO

A widely used method for the selective α-bromination of cyclohexanones involves N-bromosuccinimide (NBS) in the presence of DMSO as a solvent or co-solvent. This method is effective for 2-arylcyclohexan-1-ones and can be adapted for 2,6,6-trimethyl-cyclohexan-1-one derivatives.

- Dissolve 2,6,6-trimethyl-cyclohexan-1-one in chloroform.

- Add DMSO (2 equivalents) and NBS (1.5 equivalents) at room temperature.

- Stir the mixture until the starting material is consumed (monitored by TLC).

- Quench the reaction with saturated aqueous sodium thiosulfate.

- Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and purify by flash chromatography.

This method yields the 2-bromo derivative with good selectivity and moderate to high yields (typically 50-80%) depending on substrate and conditions.

Radical Bromination Using NBS and AIBN in Carbon Tetrachloride

An alternative approach employs radical bromination initiated by azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride (CCl4):

- Dissolve 2,6,6-trimethyl-cyclohexan-1-one in anhydrous CCl4.

- Add NBS (1 equivalent) and AIBN (0.03 equivalents) at room temperature.

- Heat the mixture to 55 °C under nitrogen atmosphere until NBS is consumed.

- Filter off succinimide byproduct and remove solvent under reduced pressure.

- Purify the crude product by flash chromatography.

This method favors radical substitution and can provide high yields of the 2-bromo derivative with good regioselectivity.

Direct Bromination of Cyclohexanol Derivatives with Bromine in the Presence of Organophosphorus Catalysts

A more classical approach involves the direct halogenation of cyclohexanol derivatives to form tetrahalogenated cyclohexanones, which can be precursors to the desired bromoketone.

- React 2,6,6-trimethyl-cyclohexanol or related cyclohexanol compounds with bromine.

- Use an organophosphorus compound as a catalyst (e.g., phosphoric acid derivatives).

- Conduct the reaction in a suitable solvent such as acetic acid, propionic acid, or molten product itself.

- Maintain temperature between 0 °C and 160 °C, preferably 40-110 °C.

- Control stoichiometry to ensure complete conversion.

This method is useful for preparing tetrabromo intermediates, which can be selectively dehalogenated or transformed to 2-bromo-2,6,6-trimethyl-cyclohexan-1-one.

Notes on Reaction Mechanism and Selectivity

- The bromination at the 2-position of 2,6,6-trimethyl-cyclohexan-1-one is facilitated by the enol or enolate form of the ketone, which reacts with electrophilic bromine sources.

- NBS is preferred for mild and selective α-bromination.

- Radical initiators like AIBN promote radical bromination, which can be more selective under controlled conditions.

- The presence of steric hindrance from the 6,6-dimethyl groups influences regioselectivity and reaction rate.

- Quenching with sodium thiosulfate removes excess bromine and prevents overbromination.

- Data Table: Summary of Preparation Methods

| Method | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| NBS/DMSO Bromination | NBS (1.5 eq), DMSO (2 eq), CHCl3 | Chloroform | Room temp | 50-80 | Mild, selective α-bromination |

| Radical Bromination (NBS/AIBN) | NBS (1 eq), AIBN (0.03 eq), CCl4 | Carbon tetrachloride | 55 °C | High | Radical mechanism, good regioselectivity |

| Direct Bromination with Br2 | Br2, organophosphorus catalyst | Acetic acid, molten product | 40-110 °C | Variable | Used for tetrahalogenated intermediates |

| Thermal Decomposition of Brominated Intermediates | N/A | N/A | Room temp to reflux | N/A | Used for further transformations |

- The NBS/DMSO method is widely reported for its efficiency and selectivity in α-bromination of cyclohexanones, including substituted derivatives. It allows for mild reaction conditions and straightforward purification.

- Radical bromination using NBS and AIBN in CCl4 is effective for substrates sensitive to acidic or strongly electrophilic conditions. The radical pathway ensures trans stereochemistry in related systems, indicating stereoselectivity.

- Direct bromination of cyclohexanol derivatives with bromine in the presence of organophosphorus catalysts is a robust industrial method for preparing polyhalogenated cyclohexanones, which can be precursors to the target compound. Control of temperature and catalyst loading is critical to avoid overbromination and side reactions.

- The steric hindrance from the 6,6-dimethyl groups in the cyclohexanone ring influences the regioselectivity and rate of bromination, often favoring substitution at the less hindered 2-position.

- Quenching and workup procedures involving sodium thiosulfate and sodium sulfate drying are essential to obtain pure products and prevent decomposition.

The preparation of 2-bromo-2,6,6-trimethyl-cyclohexan-1-one is effectively achieved through selective α-bromination of 2,6,6-trimethyl-cyclohexan-1-one using N-bromosuccinimide under mild conditions or via radical bromination with NBS and AIBN. Industrially, direct bromination of cyclohexanol derivatives with bromine catalyzed by organophosphorus compounds provides an alternative route to polybrominated intermediates. Each method offers distinct advantages in terms of selectivity, yield, and operational simplicity, with the choice depending on scale, substrate sensitivity, and desired purity.

Chemical Reactions Analysis

NSC 401663 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: NSC 401663 can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.

Major Products: The products formed from these reactions vary depending on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

NSC 401663 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific diseases and conditions.

Industry: NSC 401663 is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which NSC 401663 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, including:

Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.

Pathways Involved: NSC 401663 can influence various biochemical pathways, leading to changes in cellular signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional attributes of 2-Bromo-2,6,6-trimethyl-cyclohexan-1-one with related compounds:

Key Differences and Implications

- Steric Effects : The 2,6,6-trimethyl substitution in the target compound likely reduces reactivity in bulky transition states compared to less-substituted analogs (e.g., (Bromomethyl)cyclohexane).

- Functional Group Diversity : Ketones (target) vs. aldehydes () or sulfonates () dictate divergent reaction pathways, such as nucleophilic attacks at carbonyl carbons or sulfonyl oxygens.

- Halogenation : Bromine in the target compound vs. fluorine in (2-Bromo-1-fluoroethyl)cyclohexane alters polarity and bioactivity .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-2,6,6-trimethyl-cyclohexan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor ketone. For example, bromination of 2,6,6-trimethylcyclohexan-1-one using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C) ensures regioselectivity at the α-carbon . Alternative routes involve nucleophilic substitution, where a hydroxyl or other leaving group in the cyclohexanone framework is replaced by bromine using HBr or PBr₃ . Optimizing yield requires inert atmospheres (N₂/Ar) to prevent side reactions and precise stoichiometric control of brominating agents.

Q. How is 2-Bromo-2,6,6-trimethyl-cyclohexan-1-one characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the bromine-induced deshielding of adjacent protons and carbons. The methyl groups (2,6,6-trimethyl) show distinct singlet peaks in ¹H NMR, while the brominated α-carbon appears as a quaternary carbon in ¹³C NMR .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.03 (C₉H₁₅BrO⁺) .

- IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) are diagnostic .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to volatility and inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 2-Bromo-2,6,6-trimethyl-cyclohexan-1-one?

- Methodological Answer : Steric hindrance from the 2,6,6-trimethyl groups directs bromination to the less hindered α-position. Chiral catalysts (e.g., Lewis acids) or enantioselective brominating agents (e.g., N-bromosuccinimide with chiral ligands) can induce asymmetry, though yields may vary . X-ray crystallography (e.g., as in ) is essential to confirm stereochemistry, with data refinement using software like SHELXL .

Q. What strategies resolve contradictions in NMR data interpretation for this compound?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., ring-flipping in cyclohexanone) or solvent-induced shifts. Strategies include:

- Variable Temperature (VT) NMR : To freeze conformational changes and simplify splitting patterns.

- COSY/NOESY : Correlate proton coupling and spatial proximity to assign ambiguous peaks .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian) to validate assignments .

Q. How does 2-Bromo-2,6,6-trimethyl-cyclohexan-1-one serve as an intermediate in complex organic syntheses?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines to form amino-ketones) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For example, in , a bromo compound reacts with ammonia to yield an amino derivative under prolonged stirring (116 hours) at room temperature .

Key Challenges in Advanced Research

- Stability Under Reaction Conditions : The compound may decompose at high temperatures (>80°C), necessitating low-temperature protocols .

- Ecotoxicity : Brominated byproducts require careful disposal to avoid aquatic toxicity, as highlighted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.